molecular formula C22H16N6O4 B1683636 ZINC04177596 CAS No. 364052-84-6

ZINC04177596

Cat. No.: B1683636
CAS No.: 364052-84-6
M. Wt: 428.4 g/mol
InChI Key: ATPHRTREJXFJRM-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC04177596 is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

The synthesis of ZINC04177596 typically involves the reaction of 4-nitrophenylhydrazine with 4-benzoylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

ZINC04177596 has several scientific research applications:

Mechanism of Action

The mechanism of action of ZINC04177596 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

364052-84-6

Molecular Formula

C22H16N6O4

Molecular Weight

428.4 g/mol

IUPAC Name

4-[[2-(4-nitrophenyl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzamide

InChI

InChI=1S/C22H16N6O4/c23-21(29)15-6-8-16(9-7-15)24-25-20-19(14-4-2-1-3-5-14)26-27(22(20)30)17-10-12-18(13-11-17)28(31)32/h1-13,26H,(H2,23,29)

InChI Key

ATPHRTREJXFJRM-LKUDQCMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=N/NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC04177596

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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